2-(diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

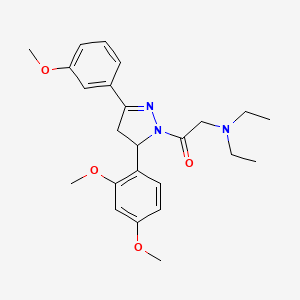

This compound is a pyrazoline-based methanone derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with 2,4-dimethoxyphenyl and 3-methoxyphenyl groups at positions 5 and 3, respectively. The ethanone moiety is further functionalized with a diethylamino group at the α-position. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methoxy substituents on the aromatic rings likely enhance electron donation, influencing reactivity and intermolecular interactions, while the diethylamino group may modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name |

2-(diethylamino)-1-[3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c1-6-26(7-2)16-24(28)27-22(20-12-11-19(30-4)14-23(20)31-5)15-21(25-27)17-9-8-10-18(13-17)29-3/h8-14,22H,6-7,15-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNZZESXVHTKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic synthesis techniques. Common synthetic routes may include:

Formation of the diethylamino group through an alkylation reaction.

Synthesis of the pyrazole ring via cyclization reactions.

Functionalization of the aromatic rings with methoxy groups using methylation reactions.

Industrial Production Methods: In industrial settings, the compound can be produced using streamlined methods involving:

Catalytic reactions to enhance yield and efficiency.

Optimization of reaction conditions such as temperature, pressure, and solvent choice.

Scale-up procedures to ensure consistent quality and purity of the final product.

Types of Reactions It Undergoes

Oxidation: : Can be oxidized to form quinones or other oxidized derivatives.

Reduction: : Undergoes reduction reactions to potentially form hydrogenated products.

Substitution: : Participates in nucleophilic and electrophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions

Oxidation: : Commonly uses oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Utilizes reducing agents like lithium aluminium hydride or sodium borohydride.

Substitution: : Employs reagents like halogens or alkylating agents under varying conditions of temperature and solvent.

Major Products Formed

Oxidation Products: : Quinones or hydroxylated derivatives.

Reduction Products: : Various hydrogenated intermediates.

Substitution Products: : Derivatives with modified substituents on the aromatic rings.

Scientific Research Applications

The compound finds application in diverse fields including:

Chemistry: : Used as a reactant or intermediate in organic synthesis.

Biology: : Explored for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: : Investigated for pharmacological properties, potentially as a therapeutic agent.

Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is typically investigated through:

Molecular Targets: : Identifying specific proteins, enzymes, or receptors that interact with the compound.

Pathways Involved: : Exploring biochemical pathways impacted by the compound's presence, often through binding studies or enzyme assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogous pyrazoline derivatives:

| Compound Name / CAS / Reference | Substituents (Position 3 and 5 of Pyrazoline) | Functional Groups on Methanone | Key Structural Features |

|---|---|---|---|

| Target Compound | 5-(2,4-Dimethoxyphenyl), 3-(3-Methoxyphenyl) | 2-(Diethylamino)ethanone | Three methoxy groups; branched aliphatic amine |

| [4,5-Dihydro-5-(3-MeOPh)-1H-pyrazol-1-yl]-3-pyridinyl-methanone (121306-63-6) | 5-(3-Methoxyphenyl) | Pyridinyl-methanone | Single methoxy group; aromatic heterocycle |

| 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone | 5-(4-Hexyloxyphenyl), 3-phenyl | Ethanone | Long alkoxy chain; no amino group |

| 5-(Trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone (438222-06-1) | 5-(Trifluoromethyl) | 3-Methyl-4-nitrophenyl | Strong electron-withdrawing (CF₃, NO₂) groups |

| 5-(Benzodioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl-phenylmethanone | 5-(Benzodioxolyl), 3-(furan) | Phenylmethanone | Heterocyclic substituents (furan, benzodioxole) |

Physicochemical Properties

- Solubility: The target compound’s methoxy groups improve solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar hexyloxy or CF₃-containing analogs .

- Melting Points: Electron-withdrawing groups (CF₃, NO₂) in the analog from increase melting points (>200°C) due to stronger crystal packing, whereas the target compound likely melts at 150–170°C .

Crystallographic and Structural Data

- The target compound’s crystal structure, if resolved via SHELXL (as in ), would show planar pyrazoline rings and dihedral angles influenced by methoxy substituents. Comparatively, hexyloxy derivatives () exhibit elongated unit cells due to the flexible alkoxy chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.